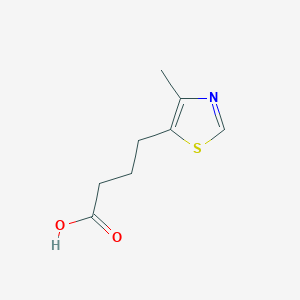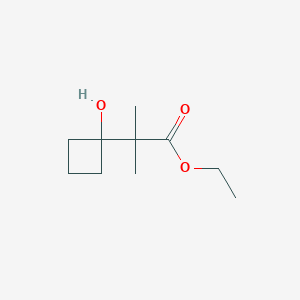
Ethyl 2-(1-hydroxycyclobutyl)-2-methylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(1-hydroxycyclobutyl)-2-methylpropanoate is an organic compound with the molecular formula C9H16O3 It is a derivative of cyclobutane, featuring a hydroxy group and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-(1-hydroxycyclobutyl)-2-methylpropanoate can be synthesized through a multi-step process. One common method involves the Reformatsky reaction, which includes the following steps :
Stage 1: Ethyl bromoacetate reacts with chlorotrimethylsilane and zinc in diethyl ether at room temperature, followed by refluxing for 2 hours.
Stage 2: The resulting mixture is then reacted with cyclobutanone in diethyl ether at 19-20°C for 1 hour.
Stage 3: The final step involves the addition of ammonia in diethyl ether and water, followed by cooling with ice to obtain the desired product.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
Ethyl 2-(1-hydroxycyclobutyl)-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutanol derivatives.
Substitution: Formation of various substituted esters or amides.
科学的研究の応用
Ethyl 2-(1-hydroxycyclobutyl)-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 2-(1-hydroxycyclobutyl)-2-methylpropanoate involves its interaction with molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and exert biological effects .
類似化合物との比較
Similar Compounds
Ethyl 2-(1-hydroxycyclobutyl)acetate: Similar structure but lacks the methyl group on the propanoate moiety.
Cyclobutanone derivatives: Compounds with similar cyclobutane rings but different functional groups.
Uniqueness
Ethyl 2-(1-hydroxycyclobutyl)-2-methylpropanoate is unique due to its specific combination of a hydroxy group, ester group, and cyclobutane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C10H18O3 |
|---|---|
分子量 |
186.25 g/mol |
IUPAC名 |
ethyl 2-(1-hydroxycyclobutyl)-2-methylpropanoate |
InChI |
InChI=1S/C10H18O3/c1-4-13-8(11)9(2,3)10(12)6-5-7-10/h12H,4-7H2,1-3H3 |
InChIキー |
SWHKVYNKMBHCIS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C)(C)C1(CCC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


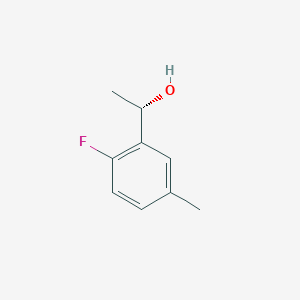
![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-fluoro-4-methylphenyl)propanoic acid](/img/structure/B13623179.png)
![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13623185.png)


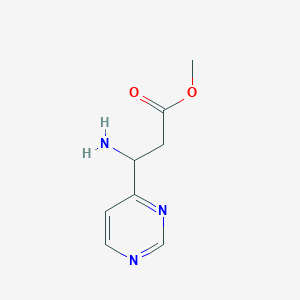
![8,8-Difluorodispiro[3.1.3^{6}.1^{4}]decane-2-sulfonylchloride](/img/structure/B13623192.png)
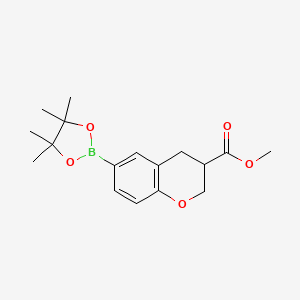


![2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetic acid hydrochloride](/img/structure/B13623212.png)
![2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-7-carboxylicacid](/img/structure/B13623218.png)
